molecular formula C23H24ClN3O2 B4285134 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide

Cat. No. B4285134
M. Wt: 409.9 g/mol
InChI Key: UXOQKUZUIHPJSC-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have promising effects in the treatment of several neurological disorders. In

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction. In addition, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Mechanism of Action

4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and dysregulation of this system has been implicated in several neurological disorders. By blocking the dopamine D3 receptor, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide reduces the activity of the mesolimbic system, which may contribute to its therapeutic effects in drug addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on the mesolimbic system, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide is its well-established synthesis method, which allows for easy replication by research groups. In addition, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been extensively studied in animal models, which has provided valuable insights into its potential therapeutic applications. However, one of the limitations of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide is its selectivity for the dopamine D3 receptor, which may limit its potential therapeutic applications in certain neurological disorders.

Future Directions

There are several future directions for the study of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide. One potential direction is the development of more selective dopamine D3 receptor antagonists, which may have improved therapeutic efficacy. Another potential direction is the investigation of the long-term effects of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide on neurotransmitter systems and behavior. Finally, the potential therapeutic applications of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide in other neurological disorders, such as depression and anxiety, warrant further investigation.
Conclusion:
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in several neurological disorders. The synthesis method of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been well-established, and its mechanism of action involves the selective antagonism of the dopamine D3 receptor. 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has several biochemical and physiological effects in animal models, and its potential therapeutic applications warrant further investigation.

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-naphthalen-1-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-29-22-10-9-19(24)15-18(22)16-26-11-13-27(14-12-26)23(28)25-21-8-4-6-17-5-2-3-7-20(17)21/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOQKUZUIHPJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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